6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
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Overview
Description
6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a brominated derivative of cyclohexa-1,3,5-triene-1-carboxylic acid. This compound is characterized by the presence of a bromine atom at the 6th position and carbon-13 isotopes at all six carbon atoms in the cyclohexa-1,3,5-triene ring. It is used in various scientific research applications due to its unique isotopic labeling and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the bromination of cyclohexa-1,3,5-triene-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. The use of carbon-13 labeled cyclohexa-1,3,5-triene-1-carboxylic acid as the starting material is crucial for obtaining the desired isotopic labeling.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reagents and conditions safely. The process must be optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the carboxylic acid group.
Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the carboxylic acid group.
Scientific Research Applications
6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is used in several scientific research applications:
Chemistry: It serves as a labeled compound for studying reaction mechanisms and pathways.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of labeled carbon atoms.
Medicine: It is employed in drug development and pharmacokinetic studies to understand the distribution and metabolism of labeled compounds.
Industry: The compound is used in the synthesis of other labeled compounds and materials for various industrial applications.
Mechanism of Action
The mechanism of action of 6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its reactivity due to the presence of the bromine atom and the isotopic labeling. The bromine atom can participate in various substitution reactions, while the carbon-13 labeling allows for detailed tracking and analysis of the compound’s behavior in different systems. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: A brominated indazole derivative with anticancer and antioxidant properties.
1-Bromo-6-chlorohexane: A brominated and chlorinated hexane derivative used in organic synthesis.
6-Bromo-1-hexanol: A brominated hexanol used as a synthetic intermediate.
Uniqueness
6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable for research applications that require detailed tracking and analysis of carbon atoms. This isotopic labeling distinguishes it from other similar brominated compounds that do not have such labeling.
Properties
CAS No. |
1173019-03-8 |
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Molecular Formula |
C7H5BrO2 |
Molecular Weight |
206.97 g/mol |
IUPAC Name |
6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
XRXMNWGCKISMOH-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C(=O)O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)Br |
Origin of Product |
United States |
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